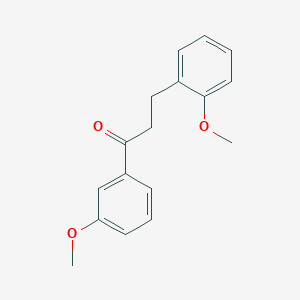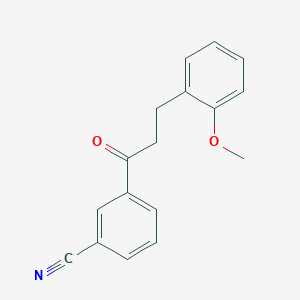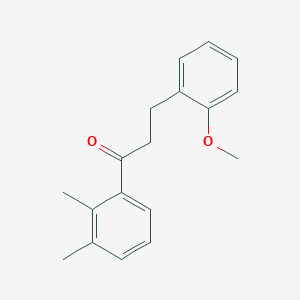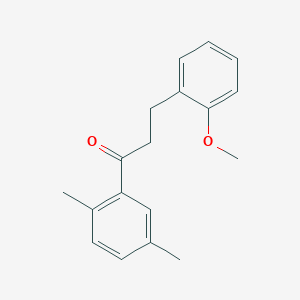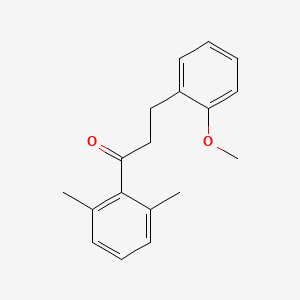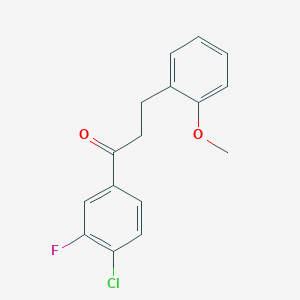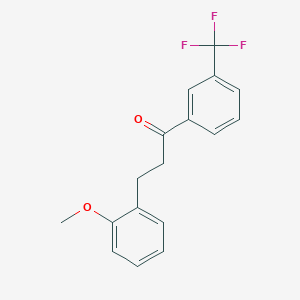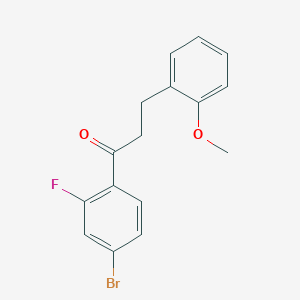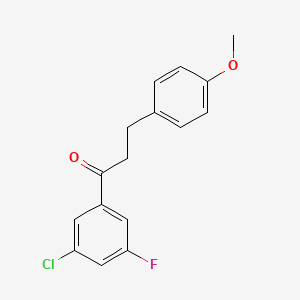
3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone, is a chemical entity that appears to be related to various research areas, including organic synthesis and molecular structure analysis. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of Grignard reagents, oxidation reactions, and specific conditions such as ice-water baths and acidic environments. For instance, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole involves a sequence of reactions starting from 4-chloro-2-fluoroanisole, leading to various intermediates before obtaining the final product with a total yield of 63.5% . This process includes critical steps such as treatment with dichloromethyl methyl ether, methyl Grignard, and chromium trioxide under specific conditions, which could be analogous to the synthesis of this compound.
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as Density Functional Theory (DFT) calculations, which provide information on geometry optimization, vibrational spectra, and fundamental vibrations. The molecular parameters, including bond lengths and angles, can be calculated using similar levels of theory . Additionally, the intramolecular charge transfer can be assessed through natural bond orbital (NBO) analysis, and other parameters like molecular electrostatic potential (MEP), HOMO-LUMO energies, Fukui functions, and electron localization function (ELF) can be determined . These techniques are essential for understanding the electronic structure and reactivity of compounds like this compound.
Chemical Reactions Analysis
The analysis of chemical reactions for such compounds involves understanding the reactivity and interaction with other molecules. Molecular docking results can predict the biological effects of these compounds . Furthermore, the formation of hydrogen-bonded chains, as observed in related compounds, can influence the stability and reactivity of the molecule . These insights are crucial for assessing the potential applications and behavior of this compound in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be deduced from their molecular structure and synthesis pathways. For example, the crystal structure analysis provides information on the space group, cell dimensions, and intermolecular interactions, which are vital for understanding the compound's physical properties . The use of reagents like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in quantitative NMR analysis can offer insights into the hydroxyl group environments, which is relevant for understanding the chemical properties of phenolic compounds . These analyses are essential for a comprehensive understanding of this compound's properties.
Aplicaciones Científicas De Investigación
Copolymerization in Novel Materials
3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone and related compounds have been explored in the synthesis of novel copolymers. For instance, ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including variants with chloro and fluoro substituents, have been copolymerized with styrene. These copolymers were analyzed using techniques like IR, NMR, GPC, DSC, and TGA, revealing insights into their structural and thermal properties (Kharas et al., 2016); (Savittieri et al., 2022).
Structural Analysis in Chemistry
The compound has also been mentioned in studies focused on the molecular structure of specific chemical compounds. For example, studies have investigated the hydrogen-bonded chains in certain propenone derivatives, contributing to a deeper understanding of molecular interactions and crystal structures (Trilleras et al., 2005).
Synthesis of Chemical Intermediates
Additionally, variants of this compound have been synthesized as intermediates in the production of other chemicals. For instance, derivatives of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole have been synthesized, with applications in fields like herbicide development (Zhou Yu, 2002).
Applications in Drug Development
In the realm of drug development, certain derivatives of the compound have been explored for their potential biological activities. For example, Schiff bases using derivatives have been synthesized and tested for antimicrobial activity, highlighting the compound's relevance in medicinal chemistry (Puthran et al., 2019).
Propiedades
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBYMWDOORNLNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644289 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898776-16-4 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



